molecular formula C8H12N2O B3261356 (6-Methoxy-pyridin-3-yl)-dimethyl-amine CAS No. 342793-50-4

(6-Methoxy-pyridin-3-yl)-dimethyl-amine

Cat. No. B3261356
CAS RN: 342793-50-4
M. Wt: 152.19 g/mol
InChI Key: CREDJITUIHHIFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (6-Methoxy-pyridin-3-yl)-dimethyl-amine involves several methods, including reductive amination , alkylation , or condensation reactions . Researchers have explored various routes to access this compound, aiming for high yields and purity. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of This compound is crucial for understanding its properties. The pyridine ring imparts aromaticity, while the methoxy and dimethylamino groups contribute to its functional characteristics. Researchers have elucidated the stereochemistry and conformational aspects using techniques such as X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

This compound participates in various chemical reactions, including substitution , oxidation , and reduction processes. For instance, it can undergo alkylation at the nitrogen atom or hydrogenation of the pyridine ring. Investigating its reactivity and selectivity is essential for designing novel derivatives .


Physical And Chemical Properties Analysis

  • Spectral Data : Techniques like IR spectroscopy , UV-Vis spectroscopy , and mass spectrometry provide valuable information about functional groups and electronic transitions .

Mechanism of Action

(6-Methoxy-pyridin-3-yl)-dimethyl-amine may exhibit biological activity due to its structural resemblance to other bioactive molecules. Researchers have explored its potential as a ligand for receptors or enzymes. Further studies are needed to unravel its precise mechanism of action and potential therapeutic applications .

Safety and Hazards

  • Toxicity : Assess its toxicity profile through animal studies and risk assessments .

Future Directions

Researchers should explore the compound’s pharmacological potential , catalytic applications , and synthetic modifications . Investigating its interactions with biological targets and developing derivatives could lead to novel drugs or functional materials. Collaborative efforts across disciplines will drive future advancements .

properties

IUPAC Name

6-methoxy-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(2)7-4-5-8(11-3)9-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREDJITUIHHIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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